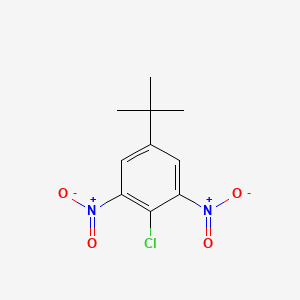

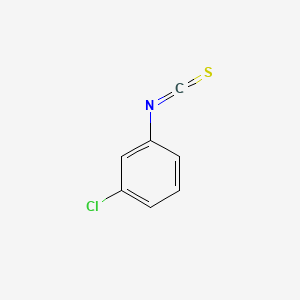

![molecular formula C13H13N3O3S B1345826 3-(5-{[(2-甲基苯基)氨基]羰基}-1,3,4-噻二唑-2-基)丙酸 CAS No. 1142210-07-8](/img/structure/B1345826.png)

3-(5-{[(2-甲基苯基)氨基]羰基}-1,3,4-噻二唑-2-基)丙酸

描述

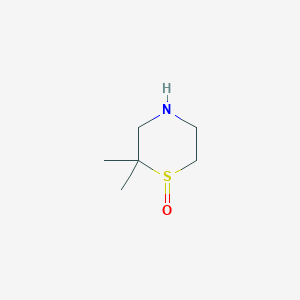

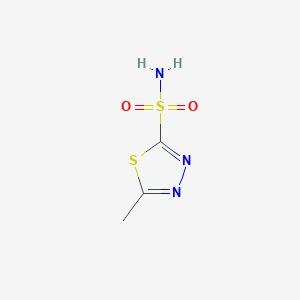

The compound 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a derivative of β-amino acids with a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This class of compounds has been studied for various biological activities and is known to be a part of several synthetic routes for pharmaceuticals, particularly antibiotics like cephalosporins .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the Hantzsch method, which is a condensation reaction used to prepare heterocyclic compounds. Starting materials such as N-phenyl-N-thiocarbamoyl-β-alanine are used to synthesize N,N-disubstituted β-amino acids with thiazole and other aromatic or heterocyclic substituents . Another synthetic route for similar compounds starts with cyanoacetamide, followed by a series of reactions including oximation, alkylation, aminolysis, bromation, and cyclization to obtain the desired thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can form hydrogen bonds and engage in π-π stacking interactions. These interactions are crucial for the stability of the molecular crystals and can influence the biological activity of the compounds. X-ray crystallography has been used to determine the stereochemical structure of these compounds, confirming the presence of the thiadiazole ring and its substituents .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including those that lead to the formation of cocrystals and salts with other compounds. For instance, the interaction of thiadiazole derivatives with carboxylic acids can result in the formation of adducts and salts through hydrogen bonding and proton transfer. These reactions are significant for the modification of the compound's properties and can be exploited in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring contributes to the compound's ability to form stable crystals and engage in specific interactions with biological targets. These compounds have been found to exhibit antimicrobial activity and, in some cases, can promote plant growth and increase seed yield and oil content. The absence of a sulfonamide group, which is a common feature in carbonic anhydrase inhibitors, does not prevent these compounds from being effective inhibitors of human carbonic anhydrase isozymes, suggesting a diverse range of potential pharmacological applications .

科学研究应用

合成和生物活性

- 化学合成:该化合物属于一类通过复杂化学过程合成的化学品,涉及羧酸及其衍生物的转化。例如,与所讨论的化合物密切相关的 2-氨基-1,3,4-噻二唑是由各种酸合成的,并显示出生物活性的潜力 (Petkevich 等人,2021)。

光物理和光化学性质

- 光动力疗法应用:与所请求的化合物类似的噻二唑衍生物已对其光物理和光化学性质进行了研究。这些性质使它们可用作光动力疗法中的光敏剂,特别是用于癌症治疗 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和生物学性质

- 抗菌活性:某些与指定化合物在结构上相关的 1,3,4-噻二唑衍生物已显示出对某些细菌(例如金黄色葡萄球菌)的强抗菌活性。这表明在对抗细菌感染方面具有潜在应用 (Hirao & Kato, 1971)。

在材料科学中的应用

- 聚合物的改性:与所讨论的化合物类似的噻二唑衍生物已用于改性聚合物以增强其性能。例如,聚乙烯醇/丙烯酸水凝胶使用噻二唑衍生物改性,导致热稳定性提高并在医学领域具有潜在应用 (Aly & El-Mohdy, 2015)。

安全和危害

The safety and hazards associated with this compound are not available in the literature.

未来方向

The future directions for this compound are not specifically mentioned in the literature. However, the field of GPR40 agonist-based therapies is a current research effort worldwide1.

Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound, further studies and research are needed.

属性

IUPAC Name |

3-[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-8-4-2-3-5-9(8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVBJNASGDTSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。